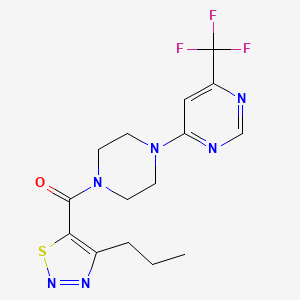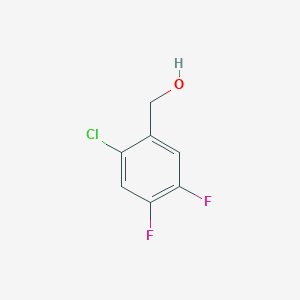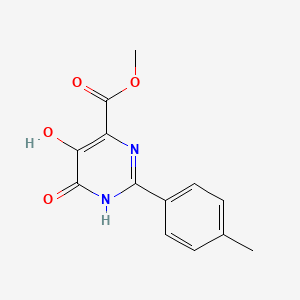
1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one” is a chemical compound that falls under the category of benzopyrans . Benzopyrans are a class of organic compounds that contain a benzene ring fused to a pyran ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzopyran core, which consists of a benzene ring fused to a pyran ring . The 3,4-dihydro-2H-1-benzopyran moiety indicates that the compound has a partially saturated benzopyran ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzopyrans in general are known to undergo a variety of chemical reactions. These can include photoisomerization and thermal reactions .Aplicaciones Científicas De Investigación
Antioxidant Properties
Chromones, including 1-benzopyran derivatives, are recognized for their significant antioxidant potential. These compounds are present in a normal human diet and possess various physiological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are primarily attributed to the compounds' ability to neutralize active oxygen species and halt free radical processes, potentially delaying or inhibiting cell impairment leading to diseases. The presence of a double bond, a carbonyl group in the chromone structure, and specific hydroxyl groups are crucial for their radical scavenging activity (Yadav et al., 2014).
Anticancer Effects in Hepatocellular Carcinoma
Baicalein, a flavonoid derivative of 1-benzopyran, has been extensively researched for its anticancer properties, especially against hepatocellular carcinoma (HCC). It influences various biological processes, including cell proliferation, metastasis, apoptosis, and autophagy. Baicalein shows promise as a novel anticancer drug due to its potential to reduce side effects without compromising therapeutic efficacy, highlighting the necessity for further development and clinical evaluation (Bie et al., 2017).
Building Blocks in Supramolecular Chemistry
Benzopyran derivatives, including 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta(g)-2-benzopyrane (HHCB), serve as versatile ordering moieties in supramolecular chemistry. Their simple structure, accessibility, and detailed understanding of their self-assembly behavior enable their use in applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly into one-dimensional, rod-like structures, stabilized by hydrogen bonding, underscores their potential as a multipurpose building block in creating complex molecular architectures (Cantekin et al., 2012).
Direcciones Futuras
The future directions for research into “1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activity. Given the wide range of biological activities exhibited by benzopyran compounds, they may have potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-11(13)9-5-6-12-10(8-9)4-3-7-14-12/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMOQCDMQSGYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromophenyl)-2-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)


![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)
![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)
![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2536517.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate](/img/structure/B2536519.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)



![2-chloro-6-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536526.png)

